molecular formula C6H5BrN2O2S B8307274 4-Bromoacetylthiazole-2-carboxamide

4-Bromoacetylthiazole-2-carboxamide

Cat. No. B8307274
M. Wt: 249.09 g/mol
InChI Key: FFBBGRRWGWPOJO-UHFFFAOYSA-N
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Patent
US05371097

Procedure details

Bromine (1.3 g) was added slowly to a suspension of 4-acetylthiazole-2-carboxamide (1.3 g) in methanol (50 ml). The mixture was stirred for 3.5 hours at room temperature. The solvent was removed under reduced pressure to give 4-bromoacetylthiazole-2-carboxamide. The above residue and diaminomethylenethiourea (900 mg) were suspended in ethanol (50 ml) and the mixture was refluxed for 24 hours. The resulting precipitate was collected by filtration and suspended in water (50 ml). The mixture was alkalized to pH 11 with a saturated aqueous potassium carbonate solution. The resulting precipitate was collected by filtration. Recrystallization from methanol afforded 4-[2-(diaminomethyleneamino)thiazol-4-yl]thiazole-2-carboxamide (1.05 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:6]1[N:7]=[C:8]([C:11]([NH2:13])=[O:12])[S:9][CH:10]=1)(=[O:5])[CH3:4]>CO>[Br:1][CH2:4][C:3]([C:6]1[N:7]=[C:8]([C:11]([NH2:13])=[O:12])[S:9][CH:10]=1)=[O:5]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrBr
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(=O)C=1N=C(SC1)C(=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrCC(=O)C=1N=C(SC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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